Product packaging for Deoxyguanylyl-(3'-5')-guanosine(Cat. No.:CAS No. 15180-30-0)

Deoxyguanylyl-(3'-5')-guanosine

Cat. No.: B087902
CAS No.: 15180-30-0
M. Wt: 596.4 g/mol
InChI Key: KGXGIPRRDQWVET-CBJMTSFPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxyguanylyl-(3'-5')-guanosine is a dinucleoside monophosphate with the chemical formula C20H25N10O10P . This compound belongs to the class of organic compounds known as (3'->5')-dinucleotides, which are characterized by two nucleobases connected via a (3'->5')-phosphodiester linkage . As a fundamental biochemical building block, it serves as a critical tool for researchers in the fields of molecular biology and biochemistry. Its structure makes it valuable for studying nucleotide interactions, radiation chemistry of DNA components, and the stability of dinucleotide sequences under various experimental conditions . Please note that this product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N10O10P B087902 Deoxyguanylyl-(3'-5')-guanosine CAS No. 15180-30-0

Properties

CAS No.

15180-30-0

Molecular Formula

C20H25N10O10P

Molecular Weight

596.4 g/mol

IUPAC Name

[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H25N10O10P/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34)/t7-,8?,9+,10+,11+,12+/m0/s1

InChI Key

KGXGIPRRDQWVET-CBJMTSFPSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=NC6=C5NC(=NC6=O)N)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5NC(=NC6=O)N)O

Synonyms

deoxyguanylyl-(3'-5')-guanosine

Origin of Product

United States

Advanced Structural Characterization and Conformational Dynamics of Deoxyguanylyl 3 5 Guanosine

Solution-State Structural Elucidation of Deoxyguanylyl-(3'-5')-guanosine

The determination of the three-dimensional structure and conformational dynamics of this compound in solution is crucial for understanding its biological relevance. Various spectroscopic techniques are employed for this purpose, with NMR being a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the atomic-level structure and behavior of molecules in solution. Through the analysis of different nuclei, a comprehensive picture of this compound's conformation and interactions can be constructed.

Proton NMR is instrumental in assigning the various proton signals within the this compound molecule and analyzing its conformation. nih.gov The chemical shifts of the protons are sensitive to their local electronic environment, which is influenced by factors such as base stacking and sugar pucker. nih.govnih.govwikipedia.orgyoutube.comlumenlearning.comlibretexts.org For instance, a relatively small concentration dependence of proton chemical shifts suggests that the compound is predominantly in a single-stranded state, as intramolecular stacking effects are more significant. nih.gov At lower temperatures, this compound can adopt a B-DNA-type single helix conformation. nih.gov

A complete and well-resolved ¹H NMR spectrum in D₂O has been achieved, allowing for the assignment of all resonances. nih.gov The table below shows typical ¹H NMR chemical shift assignments for a related compound, 2'-Deoxyguanosine (B1662781), which provides a basis for understanding the more complex spectrum of the dinucleotide.

Table 1: ¹H NMR Chemical Shift Assignments for 2'-Deoxyguanosine in DMSO-d6

Assignment Chemical Shift (ppm)
A 10.7
B 7.953
C 6.50
D 6.143
E 5.31
F 4.99
G 4.362
J 3.834
K 3.55
L* 2.53
M* 2.223

Note: The signal L is overlapped by the solvent signal at 2.50 ppm. chemicalbook.com

³¹P NMR spectroscopy is a valuable technique for probing the conformation of the phosphodiester backbone in nucleic acids. mdpi.comresearchgate.netdtic.mil The chemical shift of the phosphorus nucleus is sensitive to the geometry of the phosphodiester linkage. mdpi.com Studies on related oligonucleotides have shown that changes in the phosphorus chemical shift can indicate structural alterations. For example, a downfield shift of a phosphorus signal can be induced by structural changes caused by the stacking of adjacent nucleobases. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for obtaining a complete structural picture of this compound. nih.govlibretexts.orglibretexts.orgyoutube.comresearchgate.net

COSY experiments identify protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.orglibretexts.org This information is crucial for assigning the proton resonances within the sugar rings and for connecting the sugar protons to the base protons.

The combination of COSY and NOESY data allows for a detailed sequential assignment of the proton resonances and the determination of the conformational preferences of the sugar rings and the glycosidic bonds. nih.govresearchgate.net

This compound has a strong tendency to self-associate in solution, forming higher-order structures, particularly G-quadruplexes. nih.govnih.govntu.edu.sg NMR spectroscopy is a primary tool for studying these self-associated species.

The formation of G-quadruplexes can be readily identified by the appearance of imino proton resonances in the ¹H NMR spectrum in a characteristic downfield region between 10.5 and 12 ppm. nih.govresearchgate.netresearchgate.net These imino protons are involved in Hoogsteen hydrogen bonds that form the G-quartets, the building blocks of the G-quadruplex. nih.gov The number of imino proton signals can correspond to the number of G-tetrads in the structure. researchgate.net

The self-association is highly dependent on the presence of cations, with the ability to induce aggregation following the order K⁺ > Na⁺ > Li⁺ > TMA⁺ (tetramethylammonium). nih.gov NMR titration experiments, for instance, have been used to determine the stoichiometry of cation binding, such as a 2:1 ratio of this compound to K⁺ ions. nih.gov The self-association process can lead to the formation of different types of aggregates, including small, rapidly exchanging aggregates and larger, more stable structures that can be observed by NMR. nih.gov

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, provides complementary information to NMR about the structure of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions.

FTIR spectroscopy has also been employed to study the self-association of this compound. nih.gov Very large aggregates, which may not be easily observable by NMR, can be detected by FTIR. nih.gov The spectra can reveal information about the hydrogen bonding interactions between the guanine (B1146940) bases that hold the aggregates together. nih.govnih.gov

The table below summarizes some characteristic Raman bands observed in guanine-containing oligonucleotides.

Table 2: Characteristic Raman Bands in Guanine-Containing Oligonucleotides

Wavenumber (cm⁻¹) Assignment
626, 637, 1365, 1434, 1528 Guanine vibrations opticsjournal.net
668 ± 2 C3'-endo pucker and anti base orientation for dG nih.gov
682 ± 2 C2'-endo/anti-G conformation nih.gov
826 ± 2 B-DNA backbone nih.gov
~1582 G-band (planar sp² bonded carbon) thermofisher.com
~1350 D-band (disorder or defect band) thermofisher.com
Fourier Transform Infrared (FTIR) Spectroscopy Analyses of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. In the context of this compound (d(GpG)), FTIR provides insights into the structure and bonding within the guanine bases and the sugar-phosphate backbone. The vibrational spectra of guanine and its derivatives are complex, with numerous overlapping bands corresponding to different functional groups. nih.govaip.org

DFT (Density Functional Theory) calculations are often employed to aid in the assignment of these vibrational modes. aip.orgrsc.org For guanine, characteristic vibrations include N-H stretching, C=O stretching, and various ring breathing modes. rsc.orgsemanticscholar.org The N-H stretching modes of the amido group in guanine are typically observed around 2900 cm⁻¹, while the amino group N-H stretches appear around 3100 cm⁻¹ when hydrogen-bonded and shift to approximately 3500 cm⁻¹ in a free state. rsc.orgsemanticscholar.org The fingerprint region, between 1500 cm⁻¹ and 1700 cm⁻¹, is particularly informative, containing vibrations of the C=O and C=N bonds and deformations of the N-H bonds. rsc.org

Studies on G-quadruplex structures, which are rich in guanine residues, have identified specific low-frequency vibrational modes. nih.gov These can be categorized as interlayer displacements (below 1 THz), collective hydrogen bond stretching and bending (1-4.5 THz), and intramolecular vibrations of the guanine molecules (above 4.5 THz). nih.gov While these studies focus on larger assemblies, the fundamental vibrational characteristics of the d(GpG) unit are integral to understanding these more complex structures.

The table below summarizes some of the key vibrational modes observed for guanine, which are relevant to the FTIR analysis of d(GpG).

Vibrational ModeApproximate Frequency (cm⁻¹)Assignment
N-H Amido Stretch~2900Stretching of the N-H bond in the amide group of guanine. rsc.org
N-H Amino Stretch (H-bonded)~3100Stretching of the N-H bonds in the amino group involved in hydrogen bonding. rsc.org
N-H Amino Stretch (Free)~3500Stretching of the N-H bonds in the amino group not involved in hydrogen bonding. rsc.org
Fingerprint Region1500-1700Contains various C=O and C=N stretching and N-H deformation modes. rsc.org

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis of this compound

For guanine-rich sequences that can form G-quadruplexes, the CD spectrum is particularly informative. nih.govnih.gov The topology of the G-quadruplex, whether parallel, antiparallel, or hybrid, can be inferred from the characteristic peaks in the CD spectrum. nih.govresearchgate.net A parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 245 nm. nih.govnih.gov An antiparallel G-quadruplex is characterized by a positive peak at approximately 295 nm and a negative peak around 260 nm. nih.govresearchgate.net Hybrid structures exhibit features of both, with positive peaks around 295 nm and 260 nm, and a negative peak near 245 nm. nih.gov

The table below summarizes the characteristic CD spectral features for different G-quadruplex topologies.

G-Quadruplex TopologyPositive Peak(s) (nm)Negative Peak(s) (nm)
Parallel~264~245
Antiparallel~295~260
Hybrid (3+1)~295 and ~260~245

Solid-State Structural Investigations of this compound and Analogues

X-ray Crystallography Studies of this compound and Related Oligonucleotides

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of molecules in their crystalline state. nih.govnumberanalytics.com This method has been instrumental in determining the atomic-level structure of nucleic acids, including oligonucleotides containing the d(GpG) sequence. numberanalytics.comwikipedia.orgnumberanalytics.com

Crystal structures of oligonucleotides containing d(GpG) steps have revealed important features about their conformation. For instance, in the crystal structure of d(GGGGCCCC), the GpG steps show a characteristic overlap where the five-membered ring of one guanine base stacks over the six-membered ring of the adjacent guanine. ox.ac.uknih.gov These GpG steps generally exhibit high slide, low roll, and variable twist. ox.ac.uknih.gov Such detailed structural information is crucial for understanding the polymorphic behavior of guanine-rich DNA sequences. ox.ac.uk

The presence of metal ions can also influence the crystal structure of oligonucleotides. For example, the structure of d(CGTATATACG) has been determined in the presence of nickel ions, which specifically coordinate to the N7 atom of guanine residues. rcsb.org This interaction highlights the role of metal ions in stabilizing specific DNA conformations.

Methodological Principles and Applications in Nucleic Acid Structural Biology

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. fiveable.meajronline.org The regular, repeating arrangement of atoms in the crystal lattice causes the X-rays to diffract in a predictable manner, producing a pattern of spots. wikipedia.orgfiveable.me The intensities and positions of these diffracted beams are used to calculate an electron density map, from which the three-dimensional atomic structure of the molecule can be determined. wikipedia.orgyoutube.com

The application of X-ray crystallography to nucleic acids has been pivotal in understanding their structure and function. wikipedia.orgnumberanalytics.com It has provided detailed insights into the double helical structure of DNA, base pairing, and the conformations of the sugar-phosphate backbone. numberanalytics.comajronline.org The success of this technique relies on the ability to grow high-quality crystals, which can be a challenging step for large and flexible molecules like nucleic acids. mybiosource.comdoudnalab.org The purity of the sample and the quality of the diffraction data are critical for obtaining an accurate and biologically relevant structure. mybiosource.com

This technique has been applied to study a wide range of nucleic acid structures, from short oligonucleotides to large RNA molecules and their complexes with proteins. doudnalab.orgnumberanalytics.comescholarship.org It has been essential for understanding protein-ligand interactions, including how drugs bind to DNA. numberanalytics.comnih.gov

Analysis of Intercalation Complexes Involving this compound

Intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of a DNA duplex. ijabbr.comresearchgate.net The d(GpG) sequence is a known target for intercalation by various compounds, including anticancer drugs. nih.govnih.gov X-ray crystallography has been instrumental in visualizing these intercalation complexes at the atomic level.

A classic example is the intercalation of ethidium (B1194527) bromide into DNA. researchgate.netwikipedia.org The planar phenanthridinium ring of ethidium bromide stacks between the base pairs, causing a local unwinding of the DNA helix. wikipedia.orgnih.gov Studies have shown that ethidium bromide can intercalate at dC-dG steps within a tetranucleotide duplex. nih.gov

Anticancer drugs like doxorubicin (B1662922) and its derivatives also intercalate into DNA, often at CpG or GpC steps. nih.gov The crystal structures of these drug-DNA complexes reveal that the aglycone part of the drug intercalates, while the sugar moiety resides in the minor groove. nih.gov Another important class of anticancer drugs, platinum-based compounds like cisplatin (B142131) and oxaliplatin (B1677828), form covalent cross-links with DNA, primarily at d(GpG) sites. nih.govacs.org X-ray structures of these adducts show that the DNA helix is bent and distorted at the site of platination. acs.orgresearchgate.netresearchgate.net For example, the oxaliplatin-d(GpG) adduct bends the DNA duplex by approximately 30 degrees towards the major groove. acs.org A notable feature in the oxaliplatin adduct structure is a hydrogen bond between the diaminocyclohexane (DACH) ligand and the O6 of the 3'-guanine of the d(GpG) lesion. researchgate.netanl.gov

The table below provides examples of molecules that form intercalation or cross-link complexes with d(GpG) and related sequences, along with key structural findings from X-ray crystallography.

MoleculeBinding ModeKey Structural FeaturesReference
Ethidium BromideIntercalationPlanar ring stacks between base pairs, causing helix unwinding. wikipedia.orgnih.gov
DoxorubicinIntercalationAglycone intercalates at CpG steps, sugar in minor groove. nih.gov
CisplatinCovalent Cross-linkForms 1,2-intrastrand cross-link at d(GpG), bending the DNA. acs.orgresearchgate.net
OxaliplatinCovalent Cross-linkForms 1,2-intrastrand cross-link at d(GpG), causing a ~30° bend and H-bond between ligand and guanine. acs.organl.gov

Supramolecular Assembly and Self Association Phenomena of Deoxyguanylyl 3 5 Guanosine

Elucidating Mechanisms of Self-Aggregation in Aqueous Solutionsnih.govnih.govnih.govnih.gov

The self-aggregation of Deoxyguanylyl-(3'-5')-guanosine, a dinucleotide, in aqueous environments is a complex process driven by a combination of non-covalent interactions. nih.govnih.gov This phenomenon leads to the formation of well-ordered, large supramolecular structures. nih.gov The primary forces governing this self-assembly are intermolecular base stacking and hydrogen bonding. nih.govnih.gov

The interplay between these forces results in the formation of extended, stable supramolecular polymers. The specificity of the Watson-Crick-like hydrogen bonding ensures the correct orientation of the guanine (B1146940) bases for effective stacking.

A key structural motif in the self-assembly of guanine-rich sequences is the G-tetrad, a square planar arrangement of four guanine bases. wikipedia.org These bases are held together by a network of Hoogsteen-type hydrogen bonds. wikipedia.org In the case of this compound, these G-tetrads are the fundamental building blocks of larger aggregates. nih.gov

Multiple G-tetrads can stack upon each other to form higher-order structures known as G-quadruplexes. wikipedia.org The stability of these quadruplexes is influenced by the number of stacked G-tetrads. nih.govresearchgate.net While three or four-tetrad G-quadruplexes are well-characterized, the formation of stable two-tetrad intramolecular parallel G-quadruplexes from DNA sequences has been a subject of investigation. nih.gov For this compound, the self-association leads to the formation of extremely large assemblies, which are essentially extended G-quadruplex structures. nih.gov

The formation and stability of G-quadruplex structures are highly dependent on the presence of cations. nih.govwikipedia.org These positively charged ions are crucial for neutralizing the electrostatic repulsion between the negatively charged phosphate (B84403) groups in the DNA backbone. nih.gov Furthermore, cations, particularly monovalent ones, can coordinate with the electronegative oxygen atoms (O6) of the guanine bases that are located in the central channel of the G-quadruplex, thereby significantly stabilizing the entire assembly. nih.gov

Different monovalent cations exhibit varying abilities to promote the self-aggregation of this compound. nih.gov The effectiveness of these cations in inducing aggregation follows the order: Tetramethylammonium (B1211777) (TMA+) < Sodium (Na+) < Potassium (K+). nih.govnih.gov

Potassium ions (K+) have a particularly strong effect on promoting the formation of large, stable aggregates. nih.govnih.gov This is attributed to the optimal size of the K+ ion, which allows it to fit snugly within the central cavity formed by the stacked G-tetrads, leading to more effective coordination with the guanine O6 atoms and a lower dehydration energy compared to Na+. nih.gov In the presence of K+, this compound forms extremely large assemblies. nih.gov

Sodium ions (Na+) also promote aggregation, but to a lesser extent than K+. nih.gov The melting temperature (Tm), which is a measure of the stability of the aggregates, is significantly higher in the presence of K+ (42°C) compared to Na+ (22°C). nih.gov

In contrast, the tetramethylammonium ion (TMA+) has a very weak effect on promoting self-aggregation. nih.govnih.gov In fact, the TMA+ salt of guanylyl-(3'-5')-guanosine (B13829289) has been used to study the properties of the dinucleotide in a less aggregated state due to the ion's ability to reduce self-association. nih.gov

Table 1: Effect of Monovalent Cations on the Self-Aggregation of this compound

CationPromoting Effect on AggregationMelting Temperature (Tm) of d(GpG) Aggregate
K+ Very Strong42°C nih.gov
Na+ Moderate22°C nih.gov
TMA+ WeakNot reported

Data compiled from studies on the self-aggregation of this compound. nih.govnih.gov

Influence of Cationic Species on this compound Self-Aggregation.

Characterization of Conformational Polymorphism in Self-Assembled Statesnih.gov

The self-assembled states of this compound can exhibit conformational polymorphism, meaning they can adopt various distinct three-dimensional structures. nih.gov This structural diversity arises from several factors, including the orientation of the guanine bases relative to the sugar-phosphate backbone (syn or anti conformation), the directionality of the strands (parallel or antiparallel), and the nature of the loops connecting the G-tracts in more complex G-quadruplexes. nih.gov

Nuclear Magnetic Resonance (NMR) studies have suggested that in the presence of Na+, the dinucleotide units of this compound stack in a parallel fashion with both bases in the anti conformation. nih.gov Different types of aggregates have been observed, ranging from small, rapidly exchanging species to very large aggregates. nih.gov The specific conformation adopted can be influenced by the type of cation present, the concentration of the dinucleotide, and the temperature. nih.govnih.gov

Advanced Biophysical Techniques for Analyzing this compound Self-Associationwikipedia.orgresearchgate.netresearchgate.net

A variety of advanced biophysical techniques are employed to investigate the self-association of this compound and characterize the resulting supramolecular structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to the vibrational modes of molecules and can be used to probe the hydrogen-bonding interactions within the G-tetrads. nih.govnih.gov Changes in the infrared spectrum can confirm the formation of aggregates and provide information about the strength and nature of the hydrogen bonds. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can be used to monitor the self-assembly process. researchgate.net The stacking of the guanine bases leads to changes in the UV absorbance, a phenomenon known as hypochromicity. This can be used to study the thermodynamics of aggregation, such as determining the melting temperature (Tm) of the G-quadruplex structures. nih.gov

Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution of particles in a solution. researchgate.net It can be employed to measure the size of the large aggregates formed by the self-association of this compound, providing information on the extent of aggregation under different conditions. researchgate.net

Small Angle X-ray Scattering (SAXS) for Aggregate Morphology and Size

In studies of closely related model systems like deoxyguanosine 5'-monophosphate (d(pG)), SAXS analysis reveals that these molecules self-assemble into elongated, cylindrical aggregates. researchgate.net This morphology is consistent with the hierarchical stacking of G-quartet layers. The scattering data can be fitted to various models, such as a cylindrical model, to extract key structural parameters. nsf.gov

The aggregation process is highly dependent on experimental conditions. SAXS experiments performed as a function of solute concentration and the concentration of cations, such as potassium chloride (KCl), show that both the size of the aggregates and the fraction of molecules participating in the assembly are strongly affected by these parameters. researchgate.netnih.gov An increase in cation concentration, for instance, typically promotes the formation of longer and more stable G-quadruplex structures by stabilizing the negative charges of the phosphate backbone and coordinating the G-quartets. nih.gov The analysis provides a global view of the particle populations in solution, allowing for the resolution of different aggregate forms and the derivation of thermodynamic models for the self-assembly process, which often follows a nucleation and elongation mechanism. researchgate.netnih.gov

Table 1: Structural Parameters of Guanosine-Based Aggregates Obtainable from SAXS Analysis.
ParameterDescriptionTypical Finding for G-Quadruplexes
Overall ShapeThe general morphology of the aggregate in solution.Elongated, rod-like or cylindrical structures. nsf.gov
Aggregate LengthThe length of the stacked G-quadruplex assembly.Strongly dependent on concentration and cation presence; can range from nanometers to microns. nih.gov
Cross-sectional RadiusThe radius of the cylindrical aggregate.Consistent with the dimensions of a G-quartet.
Particle FractionThe concentration of different aggregate species (e.g., monomers, dimers, higher-order aggregates) in solution.Shifts towards larger aggregates with increasing solute or cation concentration. researchgate.net

Thermal Denaturation Studies via UV-Vis Melting and Hysteresis Analysis

Thermal denaturation studies using UV-Vis spectrophotometry are a fundamental method for assessing the stability of nucleic acid structures, including G-quadruplexes. nih.gov The process involves monitoring the change in UV absorbance of a sample as the temperature is gradually increased. When a G-quadruplex structure denatures (melts), it dissociates into its constituent single strands, leading to an increase in absorbance—a phenomenon known as the hyperchromic effect. labroots.com

For G-quadruplex structures, this analysis is uniquely monitored at a wavelength of around 295 nm. nih.govresearchgate.net This specific wavelength is characteristic of the G-quartet assembly and provides a more direct measure of its disruption, unlike the 260 nm wavelength typically used for standard DNA duplexes. nih.govlabroots.com The temperature at which 50% of the structures have denatured is defined as the melting temperature (Tₘ). labroots.com The Tₘ value is a direct indicator of the thermal stability of the aggregate; a higher Tₘ signifies a more stable structure.

The stability of this compound aggregates is highly sensitive to the solution environment. Factors such as the type and concentration of cations (e.g., K⁺ vs. Na⁺) and the concentration of the oligonucleotide itself can significantly influence the Tₘ. For example, the presence of potassium ions generally leads to more stable quadruplexes and thus a higher Tₘ compared to sodium ions. thermofisher.com Plotting the absorbance versus temperature yields a sigmoidal melting curve, from which the Tₘ can be determined. researchgate.net

Furthermore, comparing the melting (heating) and annealing (cooling) curves can reveal thermal hysteresis. A significant difference between the Tₘ of melting and annealing suggests that the association/dissociation process is slow and may involve complex kinetic steps, which is often the case for intermolecular G-quadruplexes. researchgate.net

Table 2: Representative UV-Vis Thermal Melting Data for G-Quadruplex Forming Oligonucleotides.
Oligonucleotide SequenceBuffer Conditions (Cation)Melting Temperature (Tₘ)Monitoring Wavelength
d(AGGG)₄10 mM Tris-HCl, 100 mM NaCl37 °C295 nm
d(AGGG)₄10 mM Tris-HCl, 100 mM KCl65 °C295 nm
Human Telomeric d(AGGGTTAGGGTTAGGGTTAGGG)10 mM Lithium Cacodylate, 10 mM NaCl~53 °C295 nm researchgate.net
Human Telomeric d(AGGGTTAGGGTTAGGGTTAGGG)10 mM Lithium Cacodylate, 100 mM KCl~69 °C295 nm

Dynamic Light Scattering (DLS) for Hydrodynamic Properties of Aggregates

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique ideal for determining the size distribution profile of small particles and macromolecules in solution. nih.gov The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the random, thermally-driven movement of particles, known as Brownian motion. researchgate.net Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, leading to slower fluctuations. nih.gov

By analyzing these fluctuations, DLS can determine the translational diffusion coefficient (D) of the particles. The hydrodynamic radius (Rₕ) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. researchgate.net The Rₕ represents the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. researchgate.net It provides crucial information about the effective size of the hydrated this compound aggregates in their solution environment.

DLS is particularly sensitive to the presence of large aggregates, making it an excellent tool for monitoring the onset and progression of self-assembly. enovatia.com In addition to the average size, DLS provides a Polydispersity Index (PDI), which is a measure of the heterogeneity of particle sizes in the sample. A low PDI value (e.g., < 0.1) indicates a monodisperse or very uniform population of particles, whereas a high PDI value (> 0.7) suggests a broad distribution of sizes, which is typical for systems undergoing aggregation. nih.gov For this compound, DLS can track how the hydrodynamic radius and polydispersity change with concentration, temperature, or ionic strength, complementing the morphological data from SAXS. researchgate.net

Table 3: Representative Dynamic Light Scattering Data for Self-Assembled Aggregates.
Sample ConditionZ-Average Hydrodynamic Radius (Rₕ, nm)Polydispersity Index (PDI)Interpretation
Low Concentration, No Excess Salt1 - 20.55Presence of monomers and small, heterogeneous oligomers.
High Concentration, No Excess Salt150.40Formation of larger, more defined aggregates.
High Concentration, 100 mM KCl500.25Significant aggregation into larger, relatively uniform G-quadruplex structures stabilized by K⁺.
High Concentration, 100 mM NaCl350.35Aggregation is present but results in smaller or less uniform structures compared to KCl.

Chemical Synthesis and Rational Derivatization of Deoxyguanylyl 3 5 Guanosine

Methodologies for Dinucleotide Synthesis

The synthesis of d(GpG) and other oligonucleotides relies on precise, stepwise chemical reactions. While various approaches have been developed, solid-phase phosphoramidite (B1245037) chemistry remains the gold standard.

Solid-Phase Phosphoramidite Chemistry for Oligonucleotide Construction

Solid-phase synthesis, a technique originally developed by Merrifield, is the cornerstone of modern oligonucleotide production. danaher.com The phosphoramidite method, introduced in the 1980s, has been so effective that it has seen little fundamental change since its inception. sigmaaldrich.comvapourtec.com This automated process allows for the rapid and inexpensive creation of custom DNA and RNA sequences. wikipedia.org

The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles, with one nucleotide added per cycle. danaher.comsigmaaldrich.com The key steps in the synthesis of d(GpG) via this method are:

Solid Support Attachment: The initial guanosine (B1672433) nucleoside is attached to a solid support, typically controlled-pore glass (CPG) or polystyrene beads. danaher.comumich.edu This support provides a stable platform for the sequential addition of nucleotides. vapourtec.com The 3'-hydroxyl group of the first guanosine is linked to the support, often via a succinyl linker. umich.edu

Detritylation: The 5'-hydroxyl group of the support-bound guanosine is protected by a dimethoxytrityl (DMT) group to prevent unwanted side reactions. danaher.com This acid-labile protecting group is removed in the first step, called detritylation, to expose the 5'-hydroxyl for the subsequent coupling reaction. danaher.comsigmaaldrich.com

Coupling: The next guanosine residue is introduced as a phosphoramidite monomer. In the presence of an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), the phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound guanosine to form a phosphite (B83602) triester linkage. sigmaaldrich.com A significant excess of the phosphoramidite is used to drive the reaction to completion. umich.edu

Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups on the solid support are permanently blocked in a capping step. sigmaaldrich.comwikipedia.org This is typically achieved by acetylation using acetic anhydride (B1165640) and 1-methylimidazole. sigmaaldrich.com

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, such as an iodine solution. sigmaaldrich.com

This cycle of detritylation, coupling, capping, and oxidation is repeated to elongate the oligonucleotide chain. Upon completion of the synthesis, the d(GpG) is cleaved from the solid support, and all protecting groups are removed. The final product is often purified using high-performance liquid chromatography (HPLC). wikipedia.org

Table 1: Key Steps in Solid-Phase Phosphoramidite Synthesis of d(GpG)

StepReagentsPurpose
Detritylation Acid (e.g., trichloroacetic acid)Removes the 5'-DMT protecting group from the support-bound guanosine, exposing the 5'-hydroxyl group.
Coupling Guanosine phosphoramidite, Activator (e.g., ETT)Couples the incoming guanosine phosphoramidite to the free 5'-hydroxyl group of the support-bound nucleoside.
Capping Acetic anhydride, 1-methylimidazoleAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
Oxidation Iodine solutionOxidizes the unstable phosphite triester linkage to a stable phosphate triester.

Emerging Chemical Synthesis Approaches for Deoxyguanylyl-(3'-5')-guanosine

While phosphoramidite chemistry is highly optimized, research into alternative synthesis methods continues. The phosphotriester approach has been used for the synthesis of analogues of adenylyl-(3'-5')-guanosine. nih.gov This method involves the formation of a phosphodiester bond between two appropriately protected nucleosides using a coupling agent.

Another area of development focuses on enzymatic approaches. For instance, a general semisynthetic strategy has been developed to create oligoribonucleotides containing a 5'-phosphorothiolate linkage. researchgate.net This method involves the chemical synthesis of a dinucleotide which is then enzymatically ligated to flanking RNA strands. researchgate.net Such innovative strategies hold promise for the efficient synthesis of modified d(GpG) analogues with specific functionalities.

Design and Synthesis of Modified this compound Analogs

The ability to introduce modifications into the d(GpG) structure is crucial for developing advanced molecular probes and therapeutic agents. These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate backbone.

Incorporation of Environment-Sensitive Fluorescent Labels and Probes

Fluorescent nucleoside analogs are powerful tools for studying the structure, dynamics, and interactions of nucleic acids. researchgate.net These probes can be incorporated into oligonucleotides using standard automated synthesis methods. researchgate.net

A key strategy involves the design of "environment-sensitive" or "solvatochromic" fluorescent dyes. These molecules exhibit changes in their fluorescence properties, such as emission wavelength and intensity, in response to changes in their local microenvironment. researchgate.netnih.gov For example, various substituted 8-arylethynylated 2'-deoxyguanosine (B1662781) derivatives have been synthesized. nih.gov One such acetyl-substituted analog displayed intense fluorescence in non-polar solvents but was extremely weak in polar solvents like methanol. nih.gov This property makes it a useful probe for investigating DNA interactions.

Another approach is the development of ratiometric fluorescent probes, which exhibit dual emission that changes in response to the environment. rsc.org This allows for more quantitative measurements of local changes. The synthesis of these modified nucleosides often involves transition metal-mediated cross-coupling reactions to attach the fluorescent moiety to the guanine (B1146940) base, typically at the C8 position. researchgate.net

Table 2: Examples of Environment-Sensitive Fluorescent Probes for Guanosine

Probe TypeModification StrategyPotential Application
8-arylethynylated 2'-deoxyguanosineAttachment of an arylethynyl group at the C8 position of guanine.Sensing changes in the microenvironment of DNA. nih.gov
2-thienyl-3-hydroxychromone-deoxyuridineAttachment of a fluorescent dye to the C5 position of deoxyuridine (as an example for nucleobase modification).Ratiometric sensing of hydration and polarity in the DNA major groove. rsc.org

Strategies for Nucleobase and Sugar Moiety Modifications

Modifications to the nucleobase and sugar components of d(GpG) can be used to alter its properties for various applications.

Nucleobase Modifications: The N2 position of guanine is a common site for modification. A synthetic route for preparing N2-substituted guanosines from guanosine has been developed. researchgate.net This allows for the introduction of various functional groups, such as polyamines, which can influence the binding properties of the resulting oligonucleotide. researchgate.net

Sugar Moiety Modifications: The sugar can also be modified to create analogues with altered properties. For example, the synthesis of 2'-deoxy-2'-fluoroguanyl-(3',5')-guanosine has been reported. nih.gov This modification, where a hydroxyl group at the 2' position is replaced with fluorine, can affect the conformational properties and stability of the dinucleotide. The synthesis of such an analog involved the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. nih.gov

Preparation of Isotopically Labeled this compound for Advanced Spectroscopic Probes

Isotopic labeling is a powerful technique for studying the structure and dynamics of biomolecules using advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. The preparation of isotopically labeled d(GpG) allows for the unambiguous assignment of signals and provides detailed structural information.

For instance, the tetramethylammonium (B1211777) salt of guanylyl-(3'-5')-guanosine (B13829289) has been prepared to reduce its self-association in solution. nih.gov This allowed for a complete and well-resolved 1H NMR spectrum to be obtained in D2O, with all resonances assigned. nih.gov This demonstrates how altering the counterion can facilitate detailed spectroscopic characterization. While the specific synthesis of isotopically labeled d(GpG) is not detailed in the provided context, the principles of chemical synthesis described above can be adapted to incorporate isotopically enriched starting materials.

Biochemical and Enzymatic Recognition and Transformation of Deoxyguanylyl 3 5 Guanosine

Interaction with Nucleic Acid-Modifying Enzymes

Nucleic acid-modifying enzymes, particularly nucleases, play a critical role in the cleavage and processing of DNA. The phosphodiester bond within Deoxyguanylyl-(3'-5')-guanosine is a primary target for these enzymatic activities.

The cleavage of the phosphodiester bond in DNA by nucleases is a hydrolytic reaction that breaks the linkage between the 3'-hydroxyl group of one deoxyribose sugar and the 5'-phosphate group of the next. This process is significantly accelerated by enzymes compared to the slow rate of non-enzymatic hydrolysis. The fundamental mechanism involves a nucleophilic attack on the phosphorus atom of the phosphodiester backbone. This attack is typically carried out by an activated water molecule, which acts as the nucleophile.

The reaction proceeds through a pentacoordinated transition state, a high-energy intermediate where the phosphorus atom is bonded to five oxygen atoms in a trigonal bipyramidal geometry. The enzyme's active site is exquisitely shaped to stabilize this transition state, thereby lowering the activation energy of the reaction. General acid-base catalysis is a common strategy employed by nucleases. An active site residue, often a histidine or an aspartate, acts as a general base to deprotonate a water molecule, enhancing its nucleophilicity. Another residue can then act as a general acid to protonate the oxygen of the leaving group, facilitating its departure and completing the cleavage of the phosphodiester bond.

Both exonucleases and endonucleases can act on DNA strands containing this compound, but their mode of action and specificity differ.

Exonucleases cleave nucleotides one at a time from the ends (exo) of a polynucleotide chain. Their activity can be in the 3' to 5' or 5' to 3' direction. For a dinucleotide like this compound, an exonuclease would cleave the single phosphodiester bond, releasing two deoxyguanosine monophosphate molecules. The kinetics of exonucleases can be influenced by the sequence of the DNA. Some exonucleases exhibit a preference for cleaving at specific bases. For instance, some 3' to 5' exonucleases in plasma have been observed to cleave 3' pyrimidine (B1678525) nucleotides more rapidly than 3' purines ki.se. The kinetic parameters, Michaelis constant (KM) and maximum velocity (Vmax), for the cleavage of a dinucleotide like d(GpG) would depend on the specific exonuclease and the reaction conditions. For example, kinetic studies of the 3'–5'–exonuclease activity of the yeast apurinic/apyrimidinic endonuclease Apn2 revealed that the reaction proceeded in a context-specific manner, with a preference for substrates with a 3'-terminal adenosine (B11128) nih.gov. The release of the cleaved nucleotide from the active site is generally not the rate-limiting step in the exonuclease reaction nih.gov.

Endonucleases cleave phosphodiester bonds within (endo) a polynucleotide chain. Many endonucleases, known as restriction endonucleases, recognize and cleave at specific DNA sequences, which are typically 4-8 base pairs in length nih.gov. A sequence as short as d(GpG) is generally not a specific recognition site for most restriction endonucleases. However, non-specific endonucleases can cleave DNA with little to no sequence preference. The kinetics of endonuclease cleavage are also described by KM and kcat (the turnover number). For nicking endonuclease BspD6I, the Kd for a non-specific 30 bp DNA duplex was determined to be in the nanomolar range, indicating strong binding even to non-cognate sequences nih.gov. Studies on the nuclease activity on G-quadruplex structures, which are rich in guanine (B1146940) and contain multiple GpG steps, have shown that these structures can be selectively cleaved by certain chemical nucleases nih.gov.

Nuclease TypeMode of ActionSpecificity towards this compoundKinetic Parameters
ExonucleaseCleaves from the ends of the DNA strand.Can cleave the phosphodiester bond. Specificity can be influenced by the terminal guanine base.Dependent on the specific enzyme; generally characterized by KM and Vmax. The release of the product is often not rate-limiting. nih.gov
EndonucleaseCleaves within the DNA strand.Generally not a specific recognition site for restriction endonucleases, but can be cleaved by non-specific endonucleases.Dependent on the specific enzyme; characterized by KM and kcat. Strong binding can occur even at non-specific sites. nih.gov

Metal ions, most commonly Mg2+ or Mn2+, are essential cofactors for the vast majority of nucleases. These divalent cations play several crucial roles in the catalytic mechanism of phosphodiester bond cleavage.

One primary function of metal ions is to act as a Lewis acid , stabilizing the negative charge that develops on the non-bridging oxygen atoms of the phosphate (B84403) group in the transition state. This charge stabilization lowers the energy of the transition state, thereby accelerating the reaction.

Furthermore, a metal ion can coordinate to and activate a water molecule, lowering its pKa and facilitating its deprotonation to form a hydroxide (B78521) ion. This metal-bound hydroxide is a potent nucleophile that attacks the phosphorus atom. This is often referred to as the "one-metal-ion" mechanism .

In many nucleases, a "two-metal-ion" mechanism is employed. In this model, two metal ions, typically held in place by conserved acidic amino acid residues in the enzyme's active site, work in concert. One metal ion activates the attacking water molecule, while the second metal ion helps to stabilize the negative charge on the leaving group (the 3'-oxyanion) and may also contribute to the stabilization of the transition state. The precise positioning of these metal ions is critical for efficient catalysis. Some studies have even suggested the involvement of a third metal ion in the catalytic cycle of certain nucleases, which may aid in the release of the product.

This compound as a Substrate or Primer for Nucleic Acid Polymerases

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, using a DNA template strand. The ability of a polymerase to utilize a short oligonucleotide like this compound as either a substrate for incorporation or as a primer to initiate synthesis is a key aspect of their function.

DNA polymerases typically require a pre-existing primer with a free 3'-hydroxyl group to initiate DNA synthesis nih.gov. While longer oligonucleotides are the standard primers, some polymerases can utilize very short primers. Studies have shown that RNA polymerase II can use dinucleoside monophosphates to prime transcription oup.com. In the context of DNA replication, primase enzymes synthesize short RNA primers, which are then extended by DNA polymerase α nih.govaps.org. DNA polymerase α has been shown to extend primers with varying efficiency depending on whether the primer is RNA, DNA, or a chimeric RNA-DNA hybrid nih.gov. Its fidelity is also influenced by the sugar at the 3'-end of the primer nih.gov.

The ability of a DNA polymerase to extend from a d(GpG) dinucleotide would depend on the specific polymerase and its ability to bind to such a short primer-template duplex. The fidelity of DNA polymerases, which is their ability to incorporate the correct nucleotide, is a critical factor. The fidelity is influenced by both the polymerase's intrinsic properties and the reaction conditions oup.com. Mismatched primers are often extended much less efficiently than correctly matched ones, and proofreading exonuclease activity can remove misincorporated bases nih.govnih.gov.

Molecular Recognition by DNA-Binding Proteins

The specific sequence of nucleotides in DNA provides a chemical landscape that is recognized by DNA-binding proteins, leading to the regulation of various cellular processes. The d(GpG) sequence, being a simple repeat, can be a component of larger recognition motifs and can also form unique structural features that are recognized by proteins.

DNA-binding proteins recognize specific sequences through a combination of direct and indirect readouts. Direct readout involves the formation of specific hydrogen bonds and van der Waals interactions between the amino acid side chains of the protein and the functional groups of the DNA bases exposed in the major and minor grooves. For a d(GpG) sequence, the guanine bases present a distinct pattern of hydrogen bond donors and acceptors in both grooves that can be recognized by the protein. For instance, arginine residues in transcription factors can form specific hydrogen bonds with guanine bases mdpi.com.

Indirect readout involves the recognition of the DNA shape and flexibility, which are sequence-dependent. A d(GpG) step can influence the local DNA structure, including parameters like roll, slide, and twist, creating a specific conformation that is recognized by the protein.

Guanine-rich sequences, which inherently contain multiple d(GpG) steps, have a propensity to form non-canonical DNA structures known as G-quadruplexes . These four-stranded structures are stabilized by Hoogsteen hydrogen bonds between four guanine bases forming a G-tetrad nih.gov. Proteins can specifically recognize and bind to G-quadruplexes. For example, the yeast telomeric protein Rap1 has a DNA-binding domain that can recognize both double-stranded DNA and G-quadruplex structures, adapting its binding mode to interact with the planar face of a G-tetrad uni-heidelberg.de.

The binding of a protein to a d(GpG) sequence can induce conformational changes in both the protein and the DNA nih.gov. These changes are often crucial for the stability and specificity of the complex nih.gov. The thermodynamics of these interactions reveal the enthalpic and entropic contributions to the binding free energy. Studies on protein-DNA complexes have shown a correlation between the degree of DNA distortion and the thermodynamic parameters of binding. The formation of protein-DNA complexes at GpG sites can be thermodynamically characterized to understand the driving forces of the interaction ki.senih.gov.

Recognition MechanismDescriptionRelevance to this compound
Direct ReadoutFormation of specific hydrogen bonds and van der Waals contacts between protein side chains and DNA bases.The guanine bases in d(GpG) offer a specific pattern of hydrogen bond donors and acceptors for protein recognition. mdpi.com
Indirect ReadoutRecognition of sequence-dependent DNA shape, conformation, and flexibility.The d(GpG) step influences local DNA structure, which can be specifically recognized by proteins.
G-Quadruplex RecognitionBinding to four-stranded structures formed by G-rich sequences.d(GpG) is a fundamental component of G-quadruplexes, which are recognized by specific proteins like Rap1. uni-heidelberg.de

Formation of Covalent Adducts with Exogenous Agents as DNA Damage Models

The dinucleotide this compound, abbreviated as d(GpG), serves as a critical model in the study of DNA damage. Its two adjacent guanine bases are particularly susceptible to covalent modification by a variety of exogenous agents, including environmental carcinogens and chemotherapeutic drugs. The formation of these covalent adducts is a primary mechanism by which these agents exert their genotoxic effects, leading to mutations and potentially initiating carcinogenesis. nih.gov The study of d(GpG) adducts provides valuable insights into the mechanisms of DNA damage and the subsequent cellular responses.

The reaction of exogenous agents with d(GpG) often results in the formation of bulky adducts that can distort the DNA helix. mdpi.com These structural alterations can interfere with essential cellular processes such as DNA replication and transcription. nih.gov The type of adduct formed and its specific location on the guanine bases can influence the biological consequences. For instance, many carcinogens form adducts at the N7 or C8 positions of guanine. nih.gov

One of the most well-studied examples of adduct formation with d(GpG) involves the anticancer drug cisplatin (B142131). Cisplatin forms a variety of adducts with DNA, with the 1,2-intrastrand d(GpG) adduct being the most prevalent, accounting for approximately 65% of all cisplatin-DNA adducts. researchgate.net This specific adduct creates a significant bend in the DNA structure, which is recognized by cellular proteins and is believed to be a key factor in the drug's cytotoxic effects. researchgate.net

Aromatic amines, a class of chemical carcinogens, also readily form adducts with guanine residues. For example, N-acetoxy-3,5-dimethylaniline has been shown to react with 2'-deoxyguanosine (B1662781) to form N-(deoxyguanosin-8-yl)-3,5-dimethylaniline. nih.gov This type of adduct formation is considered a critical step in the carcinogenic mechanism of aromatic amines. nih.gov

The formation of covalent adducts by various exogenous agents with d(GpG) serves as a powerful tool for modeling DNA damage. These models are instrumental in understanding the initial events of chemical carcinogenesis and the mechanisms of action of DNA-damaging drugs. nih.govyoutube.com Furthermore, the study of these adducts aids in the development of biomarkers for exposure to carcinogens and for predicting the efficacy of certain cancer therapies. nih.gov

Exogenous AgentAdduct TypeSignificance as a DNA Damage Model
Cisplatin 1,2-intrastrand d(GpG) adductModels the major DNA lesion responsible for the anticancer activity of cisplatin, causing significant DNA distortion. researchgate.net
N-acetoxy-3,5-dimethylaniline N-(deoxyguanosin-8-yl)-3,5-dimethylanilineRepresents a key adduct formed by aromatic amine carcinogens, providing insight into their mechanism of carcinogenesis. nih.gov
Benzo[a]pyrene diol epoxide (BPDE) Adducts at the N2 position of guanineServes as a model for DNA damage induced by polycyclic aromatic hydrocarbons, common environmental pollutants.
Aflatoxin B1 N7-guanine adductsModels DNA damage from a potent mycotoxin, illustrating the formation of adducts that can lead to depurination. nih.gov

Computational Modeling and Theoretical Investigations of Deoxyguanylyl 3 5 Guanosine

Quantum Mechanical and Molecular Orbital Analyses of Electronic Properties

Quantum mechanical (QM) calculations are essential for understanding the electronic structure of molecules like d(GpG). These methods, particularly density functional theory (DFT), allow for the detailed analysis of molecular orbitals, which are crucial in determining the molecule's reactivity and spectroscopic properties.

Theoretical studies on guanine (B1146940) and its nucleoside, guanosine (B1672433), provide foundational knowledge for the electronic properties of d(GpG). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In guanine, the HOMO exhibits strong p-orbital contributions from the purine (B94841) ring system, especially from the imidazole (B134444) part and the exocyclic amino group. quora.com This indicates that these regions are susceptible to electrophilic attack and are the primary sites of oxidation. quora.com When the deoxyribose sugar is added to form guanosine, the fundamental characteristics of the HOMO are largely preserved, suggesting that the guanine base dictates the primary electronic behavior. quora.com

The LUMO of guanosine is also primarily located on the guanine base. quora.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Computational studies on guanine and its nucleotide have shown that the HOMO-LUMO gap is substantial, and its precise value is influenced by the presence of the sugar-phosphate backbone. scitepress.org

Calculated HOMO-LUMO Gaps for Guanine and Related Compounds
CompoundHOMO-LUMO Gap (eV)Computational Method
Guanine (Nucleobase)> 5DFT
Guanine Nucleotide> 5DFT
Cytosine (Nucleobase)> 5DFT
Cytosine Nucleotide> 5DFT

Data sourced from computational studies on nucleobases and nucleotides. scitepress.org

For the d(GpG) dimer, the electronic properties are expected to be a composite of the two guanosine units, modified by the phosphodiester linkage and the potential for base-stacking interactions. These interactions can lead to the delocalization of molecular orbitals over both guanine bases, which can, in turn, affect the ionization potential and the distribution of electronic charge. Potentiometric titrations have suggested that the N7 of the 5'-guanine unit in d(GpG) is slightly more basic than that of the 3'-guanine moiety, a subtle electronic difference arising from the dinucleotide structure.

Theoretical Studies of Electron Attachment and Adiabatic Electron Affinities

Electron attachment to DNA is a primary event in radiation-induced damage. Theoretical studies of electron attachment and the calculation of electron affinities are crucial for understanding the propensity of DNA components to capture low-energy electrons, which can lead to strand breaks and other lesions. The adiabatic electron affinity (AEA) is defined as the energy difference between the neutral molecule and its corresponding anion, both in their relaxed geometries. protheragen.aiwikipedia.orgwikipedia.org A positive AEA indicates that the anion is stable relative to the neutral molecule and that energy is released upon electron capture. wikipedia.org

Calculated Adiabatic Electron Affinities (AEA) for Related DNA Dinucleotides
CompoundAEA (eV)Computational Method
dG:dC pair0.83B3LYP/DZP++
dCpdG0.90Not Specified
dGpdC0.66Not Specified

Data sourced from theoretical studies on DNA dinucleotides. nih.govnih.gov

These findings suggest that a d(GpG) dimer would also possess a significant positive adiabatic electron affinity, making it an effective electron scavenger. The presence of two guanine bases, which have the lowest ionization potential among the DNA bases, makes the GG sequence a hot spot for oxidative damage, and a similar propensity for reductive damage via electron attachment is expected.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and dynamic behavior of biomolecules. mdpi.com For d(GpG), MD simulations can reveal the preferred three-dimensional structures, the flexibility of the sugar-phosphate backbone, and the nature of the interactions between the two guanine bases. These simulations typically employ classical force fields (e.g., AMBER, CHARMM) and explicitly model the surrounding solvent and ions to mimic physiological conditions. mdpi.com

Studies on guanine-rich sequences, such as those that form G-quadruplexes, provide insight into the conformational tendencies of the d(GpG) unit. mdpi.comnih.gov Key conformational parameters include the sugar pucker (which can be C2'-endo or C3'-endo), the glycosidic torsion angle (defining the orientation of the base relative to the sugar as syn or anti), and the backbone torsion angles. In standard B-form DNA, the sugars adopt a C2'-endo pucker and the bases are in the anti conformation. However, guanine is unique in its ability to readily adopt a syn conformation, which is essential for the formation of the Hoogsteen hydrogen bonds found in G-quadruplexes.

MD simulations have shown that the GpG step exhibits significant flexibility. nih.gov The conformational landscape of d(GpG) is expected to be complex, with multiple local energy minima corresponding to different arrangements of the two guanosine units. Enhanced sampling techniques, such as metadynamics, can be coupled with MD simulations to more efficiently explore this landscape and overcome the energy barriers between different conformational states. rsc.org These advanced methods can provide a more complete picture of the various structures accessible to the d(GpG) molecule, including both stacked and unstacked conformations, and predict their relative populations. While detailed conformational analyses are often performed on larger G-rich oligonucleotides, the fundamental dynamics observed are driven by the intrinsic properties of units like d(GpG). nih.govrsc.org

Advanced Applications and Methodological Development in Nucleic Acid Research Utilizing Deoxyguanylyl 3 5 Guanosine

Deoxyguanylyl-(3'-5')-guanosine as a Model System for Fundamental Nucleic Acid Properties

The dinucleotide this compound, often abbreviated as d(GpG), provides a simplified yet representative model for studying the complex behaviors of larger DNA molecules. Its two guanine (B1146940) bases and the connecting phosphodiester backbone encapsulate key features that dictate the structure and function of nucleic acids.

Probing Acid-Base Equilibria and Protonation States of Dinucleotides

Potentiometric pH titrations are a primary method used to determine the acidity constants (pKa values) of d(GpG) in aqueous solutions. nih.govnih.gov These studies have quantified the deprotonation events associated with various functional groups within the molecule. For instance, research has identified the pKa values for the deprotonation of the (N1)H sites on the guanine residues. nih.govacs.org

Comparative analyses with the related ribonucleoside, guanylyl-(3'->5')-guanosine (GpG), and the single nucleoside, 2'-deoxyguanosine (B1662781) (dGuo), have revealed important nuances. Studies have shown that the N7 of the 5'-guanine unit in the dinucleotide is slightly more basic than the N7 of the 3'-guanine unit. nih.govacs.org This difference in basicity has implications for site-specific interactions with other molecules.

A comprehensive study on a related derivative, 2'-deoxyguanylyl-(5'->3')-2'-deoxy-5'-guanylate, d(pGpG)3-, further detailed the multiple deprotonation reactions. The pKa values for the deprotonations of the second (N7)H+, the P(O)2(OH)-, and the two (N1)H sites were determined to be 2.98, 6.56, 9.54, and 10.11, respectively. nih.gov

Table 1: Acidity Constants (pKa) of this compound and Related Compounds

CompoundSitepKa ValueReference
d(pGpG)3-Second (N7)H+2.98 nih.gov
d(pGpG)3-P(O)2(OH)-6.56 nih.gov
d(pGpG)3-(N1)H9.54 nih.gov
d(pGpG)3-(N1)H10.11 nih.gov

This table is interactive. Click on the headers to sort the data.

Investigating Metal Ion Coordination and Binding to Guanine Motifs

The interaction of metal ions with nucleic acids is fundamental to many biological processes, including DNA replication, repair, and transcription. This compound serves as an excellent model to study the specifics of metal ion coordination to guanine-rich sequences.

Guanine residues offer multiple potential binding sites for metal ions, primarily the N7 and O6 atoms of the purine (B94841) ring. The phosphodiester backbone also provides a negatively charged site for electrostatic interactions.

Studies have determined the stability constants of 1:1 complexes formed between d(GpG) and various divalent metal ions such as Mg2+, Ni2+, and Cd2+. nih.govacs.org These experiments, often conducted using potentiometric pH titrations, quantify the strength of the metal-dinucleotide interaction. nih.gov

Interestingly, research indicates that metal ion binding to d(GpG) predominantly occurs in a mono-site fashion, meaning that the formation of a macrochelate involving both guanine residues is not highly pronounced. nih.govacs.org Comparisons with the metal binding properties of the single nucleoside 2'-deoxyguanosine (dGuo) show surprisingly similar stabilities for their respective metal complexes. nih.govacs.org This suggests that the metal ion is primarily located at the N7 of the 5'-guanine unit, which is the more basic site. nih.govacs.org This coordination is further stabilized by an outer-sphere interaction with the C6 carbonyl oxygen and an electrostatic interaction with the phosphodiester bridge. nih.govacs.org

Table 2: Stability Constants (log K) for 1:1 Metal Ion Complexes with this compound and Related Compounds

Metal IonLigandLog KReference
Mg2+d(GpG)Estimated nih.govacs.org
Ni2+d(GpG)Determined nih.govacs.org
Cd2+d(GpG)Determined nih.govacs.org

This table is interactive. Click on the headers to sort the data.

The binding of Mg2+ is observed to be weaker compared to Ni2+ and Cd2+ and is thought to occur mainly through an outer-sphere coordination mode. nih.govacs.org Based on these findings, it is inferred that the binding properties of Zn2+ to d(GpG) are similar to those of Ni2+ and Cd2+. acs.org

Development of Biochemical Probes and Tools Based on this compound

The structural and chemical properties of this compound make it a valuable scaffold for the development of biochemical probes and tools. These tools are instrumental in studying nucleic acid structure, function, and interactions.

Modified versions of d(GpG) and its constituent nucleoside, deoxyguanosine, are synthesized to introduce specific functionalities. For example, 3'-deoxyguanosine (B57647) can be complexed with enzymes like purine nucleoside phosphorylase to investigate structure-activity relationships. caymanchem.com This analog can also be utilized to selectively impair transcription, providing a tool to study gene expression. caymanchem.com

The related compound, 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG), is an intermediate in the enzymatic degradation of cyclic diguanylate (c-di-GMP), a bacterial second messenger. medchemexpress.commybiosource.com As such, pGpG can be used as a probe to monitor the metabolism of nucleic acids and to study the activity of enzymes involved in c-di-GMP signaling pathways. medchemexpress.com

Furthermore, the synthesis of deoxyguanosine phosphoramidites containing thioalkyl tethers at the N2 position of the guanine base allows for the site-specific incorporation of cross-linking agents into DNA and RNA. nih.govresearchgate.net These tethers, protected during oligonucleotide synthesis, can be subsequently activated to form disulfide bonds with proteins or other nucleic acids, enabling the study of their interactions and complexes. nih.govresearchgate.net

Contribution to Oligonucleotide Synthesis Strategies and Rational Design

The synthesis of oligonucleotides is a cornerstone of modern molecular biology and biotechnology. This compound and its derivatives play a role in the development and refinement of these synthetic strategies.

A key challenge in oligonucleotide synthesis is preventing side reactions, such as the depurination of guanosine (B1672433) residues under acidic conditions. glenresearch.com The use of specific protecting groups, like dimethylformamidine (dmf) on the guanine base, helps to mitigate this issue. glenresearch.com

Another consideration is the formation of GG dimers during the coupling step of synthesis. glenresearch.com This can occur when the activator, a mild acid, prematurely removes the 5'-dimethoxytrityl (DMT) protecting group from a dG phosphoramidite (B1245037), leading to the incorporation of an unwanted dimer. glenresearch.com Understanding these side reactions, for which d(GpG) is a product, is crucial for optimizing synthesis protocols, particularly for long oligonucleotides. glenresearch.com

Post-synthetic modification is another strategy where d(GpG) chemistry is relevant. nih.gov This approach involves incorporating a modified base into an oligonucleotide after its assembly and deprotection. nih.gov This is particularly useful for introducing labile adducts that would not survive the standard deprotection conditions. nih.gov

The rational design of oligonucleotides with specific properties, such as enhanced stability or the ability to form specific secondary structures, also benefits from a deep understanding of the properties of dinucleotide units like d(GpG).

Q & A

Basic: What are the established methods for synthesizing and characterizing Deoxyguanylyl-(3'-5')-guanosine?

Answer:
Synthesis typically involves solid-phase phosphoramidite chemistry or enzymatic ligation . For example, 2′-modified deoxyguanosine analogs (e.g., 2′-N-methylamino derivatives) are synthesized using protective groups like 1,1,3,3-tetraisopropyldisiloxane (TIPS) to shield reactive hydroxyl groups during phosphorylation . Characterization employs:

  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm molecular structure.
  • HPLC purity analysis (>98% purity threshold) to validate product integrity .
  • Enzymatic assays (e.g., guanylate kinase activity) to confirm biochemical functionality .

Basic: How is the structural conformation of this compound resolved experimentally?

Answer:
Structural resolution relies on:

  • X-ray crystallography to determine 3D atomic arrangements, particularly for phosphodiester bond geometry .
  • Nuclear Overhauser Effect (NOE) NMR to analyze base-pairing interactions and sugar puckering in solution .
  • Molecular dynamics simulations to model flexibility of the 3'-5' phosphodiester linkage under physiological conditions .

Advanced: How do GTP analogs and non-hydrolyzable nucleotides influence this compound interactions in signaling pathways?

Answer:
Studies use competitive binding assays with GTP analogs (e.g., GTPγS, GppNHp) to probe nucleotide-protein interactions:

  • Radioligand displacement assays (e.g., [³H]-PGE2 binding to EP4 receptors) reveal inhibition potency hierarchies (GTP > GppNHp > GTPγS > GDP), indicating preferential binding to G-protein-coupled receptors .
  • Fluorescent analogs (e.g., 2'/3'-O-(N-Methyl-anthraniloyl)-guanosine-5'-[(β,γ)-imido]triphosphate) enable real-time monitoring of GTPase activation kinetics .
  • Crystallographic snapshots of GTP-binding proteins (e.g., Gα subunits) identify conformational changes induced by analog binding .

Advanced: What mechanistic insights explain the slow binding kinetics of guanosine to RNA ribozymes?

Answer:
Pre-steady-state kinetic analysis using stopped-flow fluorescence or quenched-flow methods reveals:

  • Conformational rearrangement is rate-limiting, as the Tetrahymena group I ribozyme requires helices P9.0/P10 formation to stabilize guanosine accommodation .
  • Helix-engineering experiments (e.g., introducing stabilizing mutations in P9.0/P10) accelerate binding by 10–100×, confirming the role of structural intermediates .
  • Single-molecule FRET tracks real-time folding dynamics, showing local rearrangements rather than global RNA restructuring during guanosine binding .

Advanced: How does this compound participate in nucleotide metabolic pathways?

Answer:
Isotopic tracer studies (e.g., ¹³C/¹⁵N-labeled guanosine) combined with LC-MS metabolomics map its conversion to GDP, GTP, and dGTP:

  • Guanylate kinase assays quantify dGMP → dGDP phosphorylation rates (Km ~50 μM) using disodium salt substrates .
  • Nucleoside diphosphate kinase (NDPK) activity assays measure dGDP → dGTP conversion, critical for DNA synthesis .
  • Competitive inhibition studies with analogs (e.g., 6-Deoxo-8-oxo-3’-deoxy-guanosine) reveal metabolic bottlenecks in purine salvage pathways .

Advanced: What methodologies elucidate the role of this compound in enzyme regulation and RNA splicing?

Answer:

  • Spliceosome assembly assays using 2′-O-methyl-3′-thioguanosine derivatives demonstrate sequence-specific 3' splice site selection via P9.0/P10 helix stabilization .
  • Electrophoretic mobility shift assays (EMSAs) validate RNA-protein interactions dependent on guanosine 3',5'-cyclic monophosphate (cGMP) .
  • QSAR analysis of 2′-hydroxyl-modified analogs identifies steric and electronic contributions to RNA ligase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.